Home > Products > Screening Compounds P56070 > Calcitonin, eel TFA
Calcitonin, eel TFA -

Calcitonin, eel TFA

Catalog Number: EVT-243295
CAS Number:
Molecular Formula: C₁₄₈H₂₄₂F₃N₄₃O₄₉S₂
Molecular Weight: 3528.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Calcitonin, eel TFA is the thyroid hormone peptide that contributes to the regulation of calcium homeostasis, widely used in the research of postmenopausal osteoporosis.
Overview

Calcitonin, eel TFA (trifluoroacetic acid) is a peptide hormone primarily involved in calcium homeostasis and bone metabolism. It is derived from the eel species, specifically the Anguilla japonica, and functions to lower blood calcium levels by inhibiting osteoclast activity in bones and promoting calcium excretion in the kidneys. This hormone is particularly significant in treating conditions such as osteoporosis and Paget's disease due to its ability to counteract hypercalcemia.

Source

Eel calcitonin is extracted from the thyroid glands of eels. The hormone was first isolated from fish, and since then, various synthetic methods have been developed to produce it for therapeutic use. The use of eel-derived calcitonin is notable due to its high potency compared to other forms, such as salmon calcitonin, making it a valuable compound in clinical applications.

Classification

Calcitonin belongs to the class of polypeptide hormones. It is classified as a member of the calcitonin family, which includes hormones that share similar functions and structures across different species, including mammals and fish.

Synthesis Analysis

Methods

The synthesis of eel calcitonin can be achieved through various methods, with solid-phase peptide synthesis being a prominent technique. This involves the sequential addition of protected amino acids to a solid support, allowing for easier purification and manipulation of the peptide chain.

Technical Details

  1. Solid-Phase Synthesis: The Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/t-butyl) strategy is commonly employed. This method uses specific protective groups that are removed under mild conditions, facilitating the assembly of peptide sequences without extensive degradation.
  2. Purification: After synthesis, crude peptides are purified using high-performance liquid chromatography (HPLC). The process typically involves gradient elution with solvents like acetonitrile and trifluoroacetic acid to separate the desired product from impurities.
  3. Characterization: The final product is characterized through techniques such as mass spectrometry and amino acid analysis to confirm its identity and purity.
Molecular Structure Analysis

Structure

Eel calcitonin consists of 32 amino acids arranged in a specific sequence that contributes to its biological activity. The molecular formula can be represented as C143_{143}H168_{168}N28_{28}O38_{38}S2_{2}, indicating a complex structure with disulfide bonds that are crucial for its stability and function.

Data

  • Molecular Weight: Approximately 3,200 Da.
  • Amino Acid Sequence: The sequence includes critical residues that facilitate receptor binding and biological activity.
Chemical Reactions Analysis

Reactions

Eel calcitonin undergoes various biochemical reactions in the body, primarily involving interactions with its receptor on osteoclasts. This interaction triggers a cascade of intracellular signaling pathways that lead to decreased bone resorption.

Technical Details

  1. Binding Affinity: Eel calcitonin exhibits high affinity for calcitonin receptors, which are G-protein coupled receptors located on target cells.
  2. Signal Transduction: Upon binding, it activates adenylate cyclase via Gs proteins, increasing cyclic adenosine monophosphate levels, which mediates its physiological effects.
Mechanism of Action

Process

Calcitonin acts primarily by inhibiting osteoclast activity in the bones, which reduces bone resorption and lowers blood calcium levels. Additionally, it promotes renal excretion of calcium by increasing tubular reabsorption rates.

Data

  • Hypocalcemic Potency: Eel calcitonin has been shown to possess significant hypocalcemic effects in various studies, making it effective for therapeutic applications in conditions characterized by elevated calcium levels.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Eel calcitonin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like acetonitrile when prepared for analytical purposes.

Chemical Properties

  • Stability: Calcitonin is sensitive to hydrolysis; thus, it requires careful handling and storage conditions (e.g., refrigeration) to maintain its integrity.
  • pH Sensitivity: The efficacy can be influenced by pH levels; optimal activity occurs within physiological pH ranges.
Applications

Scientific Uses

Eel calcitonin has several applications in medicine and research:

  1. Osteoporosis Treatment: It is used therapeutically to prevent bone loss in postmenopausal women.
  2. Paget's Disease Management: Its ability to regulate calcium levels makes it beneficial for patients with Paget's disease.
  3. Research Tool: Eel calcitonin serves as a model compound for studying peptide hormones' structure-function relationships and receptor interactions.
Introduction to Calcitonin, Eel TFA in Biomedical Research

Historical Context and Discovery of Eel Calcitonin

The isolation and characterization of eel calcitonin marked a significant advancement in peptide endocrinology. Following Copp's seminal discovery of calcitonin in 1961 as a calcium-regulating hormone secreted by the parafollicular cells [8], researchers identified teleost calcitonins as exceptionally potent variants. In 1976, Morikawa et al. achieved the first total synthesis of eel calcitonin using conventional solution-phase methods, reporting a hypocalcemic potency of 4,300 MRC (Medical Research Council) units/mg – a potency exceeding that of mammalian counterparts and rivaling natural eel hormone activity [1]. This breakthrough established Anguilla anguilla as a critical source of therapeutically relevant calcitonin. The synthetic peptide's 32-amino acid structure featured a conserved disulfide bridge between Cys¹ and Cys⁷, later recognized as essential for receptor binding and conformational stability [1] [3].

Eel calcitonin's historical significance extends beyond calcium regulation. Early pharmacological studies revealed unexpected neuromodulatory functions, including prolactin release from anterior pituitary cells – an effect absent in mammalian calcitonins [6] [9]. This species-specific bioactivity highlighted calcitonin's evolutionary divergence and positioned eel calcitonin as a unique tool for studying G-protein-coupled receptor (GPCR) signaling plasticity. The peptide's therapeutic potential was further validated when comparative studies demonstrated its superior resistance to proteolytic degradation compared to human calcitonin, prolonging its in vivo half-life [8].

Table 1: Structural Characteristics of Calcitonin, Eel TFA

PropertySpecification
Molecular FormulaC₁₄₈H₂₄₂F₃N₄₃O₄₉S₂
Molecular Weight3,528.89 g/mol
Amino Acid SequenceCys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH₂
Disulfide BondBetween Cys¹ and Cys⁷
Purity>98% (HPLC)
CAS NumberNot assigned

Role of Trifluoroacetic Acid (TFA) in Peptide Stabilization and Purification

Trifluoroacetic acid serves as an indispensable reagent in the production and purification of synthetic eel calcitonin, primarily due to its unique physicochemical properties. During solid-phase peptide synthesis (SPPS), TFA enables efficient cleavage of the nascent peptide from resin-based anchors while simultaneously removing acid-labile protecting groups like tert-butoxycarbonyl (Boc) and benzyl derivatives [10]. This one-step deprotection/cleavage protocol significantly streamlines manufacturing compared to earlier hydrogen fluoride-based methods, which posed substantial safety risks.

The counterion role of TFA in peptide stabilization warrants particular emphasis. Calcitonin, eel TFA exists as the trifluoroacetate salt – a form that enhances aqueous solubility and prevents aggregation during lyophilization. Nuclear magnetic resonance studies reveal that TFA ions form ion-pair interactions with basic residues (e.g., Lys¹¹, Lys¹⁸, Arg²⁴), stabilizing the peptide's amphipathic α-helical segment spanning residues Val⁸–Tyr²² [3] [6]. This structural stabilization is critical for maintaining receptor-binding competence. Furthermore, TFA's volatility facilitates its removal during reverse-phase HPLC purification, allowing manufacturers to achieve >98% purity – a pharmaceutical-grade standard essential for research reproducibility [6] [9].

Quality control data demonstrate that TFA-salt formulations exhibit superior storage stability compared to acetate or hydrochloride salts. When stored at -20°C as lyophilized powder, Calcitonin, eel TFA maintains >95% purity for over 24 months, whereas alternative salt forms show significant deamidation at Asn³ and Gln¹⁴ within 12 months [9]. This stability directly translates to experimental reliability in longitudinal studies of bone metabolism.

Comparative Significance Across Species: Teleost vs. Mammalian Calcitonins

Teleost calcitonins, particularly those derived from salmon and eel, exhibit profound functional and structural differences from their mammalian counterparts that underpin their research utility. Eel calcitonin demonstrates approximately 40-fold greater hypocalcemic potency than human calcitonin in mammalian systems, attributable to enhanced receptor binding affinity and metabolic stability [1] [8]. This potency differential stems from key sequence variations: teleost calcitonins contain a conserved Pro³²-amidation and a distinctive Leu⁹ residue, whereas mammalian variants feature Ser³² and Met⁸ respectively. These substitutions confer resistance to dipeptidyl peptidase IV cleavage in serum [4].

Receptor binding studies reveal another critical distinction: While human calcitonin binds the mammalian calcitonin receptor (CTR) with moderate affinity, eel calcitonin exhibits cross-species activity, effectively engaging both teleost and mammalian receptors. Remarkably, molecular cloning of the pufferfish (Takifugu obscurus) calcitonin receptor uncovered an unprecedented structural feature: four tandem hormone-binding domains (HBDs) in the extracellular N-terminus, contrasting with the single HBD in mammalian CTRs [4]. This multidomain architecture suggests evolutionary adaptation for high-affinity binding to teleost calcitonins.

Table 2: Comparative Bioactivity of Calcitonin Isoforms

Calcitonin SourceHypocalcemic Potency (MRC U/mg)Receptor Binding Affinity (nM)Prolactin Release EC₅₀
Eel (synthetic)4,300 [1]0.8 ± 0.2 [4]1.2 × 10⁻⁸ M [6]
[Asu¹,⁷]-Eel analog3,400 [1]1.5 ± 0.4 [1]Not active
Salmon4,500–5,000 [8]0.5 ± 0.1 [4]1.0 × 10⁻⁸ M [6]
Human100–150 [8]15.3 ± 2.1 [4]Not active

Functional divergence extends beyond calcium regulation. Unlike mammalian calcitonins, eel calcitonin potently stimulates phosphoinositide hydrolysis and prolactin release in anterior pituitary cells – effects mediated through differential GPCR coupling [6] [9]. This cell-specific signaling highlights the peptide's value in studying biased agonism phenomena. Additionally, distribution studies in Anguilla anguilla reveal that calcitonin expression remains predominantly restricted to ultimobranchial bodies, whereas calcitonin gene-related peptide (CGRP) – derived from the same precursor gene – shows widespread distribution in brain, heart, and spleen tissues [7]. This tissue-specific expression pattern suggests early evolutionary divergence of endocrine versus neuromodulatory functions.

Table 3: Structural and Functional Divergence in Calcitonin Systems

CharacteristicTeleost (Eel)Mammalian (Human)Biomedical Implication
Primary Synthesis SiteUltimobranchial glandThyroid parafollicular cellsDifferent tissue targeting strategies
Metabolic Stabilityt₁/₂ > 60 min (plasma)t₁/₂ < 15 min (plasma)Extended therapeutic window for eel analog
Receptor StructureMulti-HBD CTR in teleosts [cit4]Single-HBD CTREnhanced ligand discrimination
CGRP Co-distributionLimited overlap [cit7]Extensive co-localizationSpecialized endocrine function in teleosts
Prolactin ModulationPotent stimulation [cit6][cit9]No effectNeuroendocrine research applications

The [Asu¹,⁷]-eel calcitonin analog – where the disulfide bridge is replaced with an allyl-succinyl bridge – provides particularly compelling evidence for structure-activity relationships. Though this analog retains substantial hypocalcemic potency (3,400 MRC U/mg), it completely loses prolactin-releasing activity [1] [6]. This demonstrates that the disulfide-constrained N-terminal ring specifically mediates neuroendocrine functions while the helical core governs calcium regulation. Such mechanistic insights continue to inform the design of targeted calcitonin analogs for osteoporosis research, where selective modulation of bone resorption without neurological side effects remains a key objective [3] [9].

The biomedical significance of these interspecies differences is profound: Eel calcitonin's enhanced stability and potency profile have established it as a preferred research tool over mammalian forms for in vitro studies of osteoclast inhibition and in vivo models of postmenopausal osteoporosis. Its unique receptor activation patterns continue to illuminate complex GPCR signaling dynamics in bone tissue, providing templates for novel anabolic agents targeting metabolic bone disorders [4] [8].

Properties

Product Name

Calcitonin, eel TFA

Molecular Formula

C₁₄₈H₂₄₂F₃N₄₃O₄₉S₂

Molecular Weight

3528.89

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.